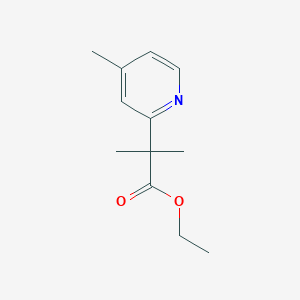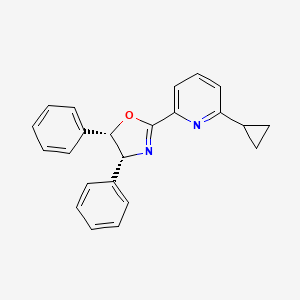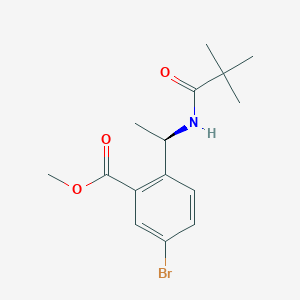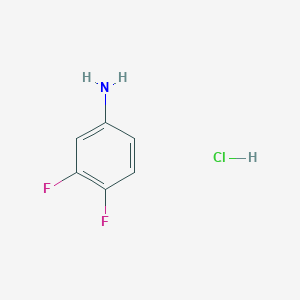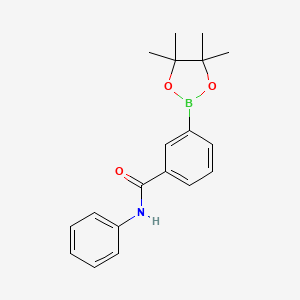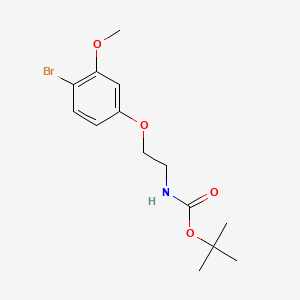![molecular formula C20H15NO5 B8231272 2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8231272.png)
2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-(Benzyloxy)-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives This compound features a benzyloxy group and a nitro group attached to the biphenyl structure, along with a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Benzyloxy)-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting from commercially available biphenyl derivatives. One common method includes the nitration of biphenyl to introduce the nitro group, followed by the benzyloxylation to attach the benzyloxy group. The carboxylation step is then performed to introduce the carboxylic acid group. Each of these steps requires specific reagents and conditions:
Nitration: This step involves the use of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Benzyloxylation: This step can be achieved using benzyl bromide in the presence of a base such as potassium carbonate.
Carboxylation: This step often involves the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of 2’-(Benzyloxy)-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2’-(Benzyloxy)-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Amino derivative: Formed by the reduction of the nitro group.
Alcohol derivative: Formed by the reduction of the carboxylic acid group.
Substituted derivatives: Formed by nucleophilic substitution of the benzyloxy group.
Applications De Recherche Scientifique
2’-(Benzyloxy)-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2’-(Benzyloxy)-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
2’-(Benzyloxy)-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid can be compared with other biphenyl derivatives that possess similar functional groups. Some similar compounds include:
2’-(Benzyloxy)-[1,1’-biphenyl]-3-carboxylic acid: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
3’-Nitro-[1,1’-biphenyl]-3-carboxylic acid: Lacks the benzyloxy group, which may affect its solubility and interaction with biological targets.
2’-(Benzyloxy)-3’-amino-[1,1’-biphenyl]-3-carboxylic acid: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Propriétés
IUPAC Name |
3-(3-nitro-2-phenylmethoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c22-20(23)16-9-4-8-15(12-16)17-10-5-11-18(21(24)25)19(17)26-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNFQSVURRYQBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])C3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
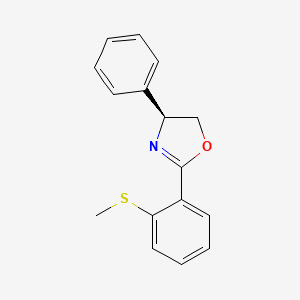
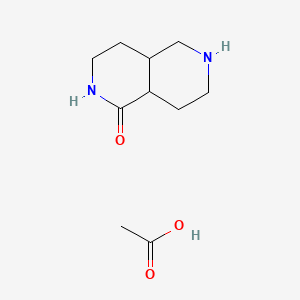
![Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B8231201.png)
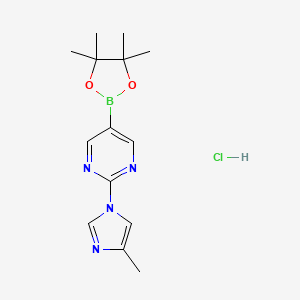
![(R)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole](/img/structure/B8231215.png)
